5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester is an organic compound with the molecular formula C13H13NO3. This compound is characterized by a furan ring substituted with a carboxylic acid methyl ester group and an amino-methyl-phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester typically involves the reaction of 4-amino-2-methylphenol with furan-2-carboxylic acid under esterification conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester: Similar structure but with a carbamic acid ester group instead of a furan ring.
2-Amino-4-methylphenol: Lacks the furan ring and ester group, but has a similar amino-methyl-phenyl structure.
Uniqueness
5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester is unique due to the presence of both the furan ring and the ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-(4-amino-2-methylphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-7-9(14)3-4-10(8)11-5-6-12(17-11)13(15)16-2/h3-7H,14H2,1-2H3 |
InChI Key |
HVPDXTDPEFQPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.